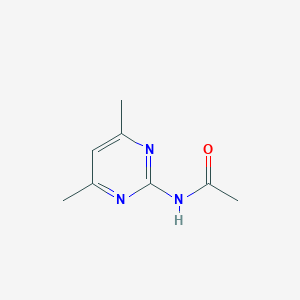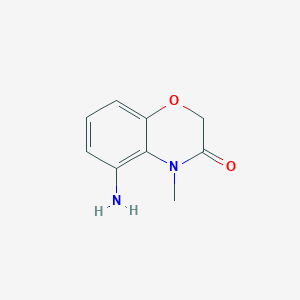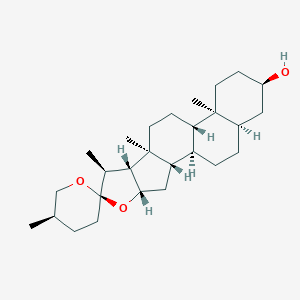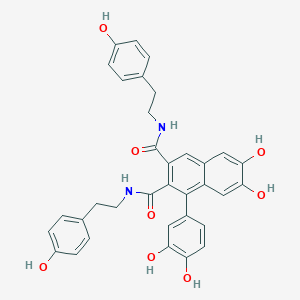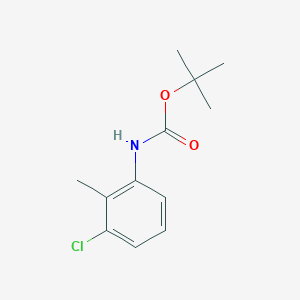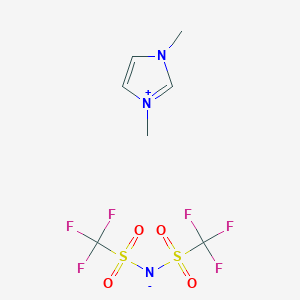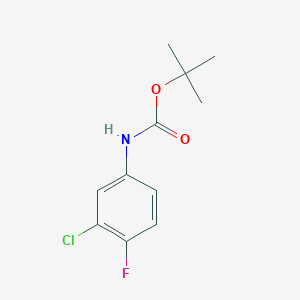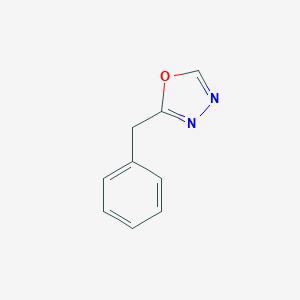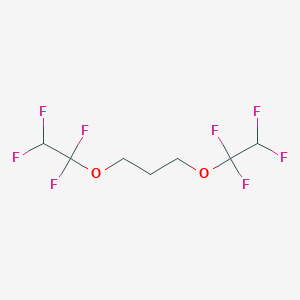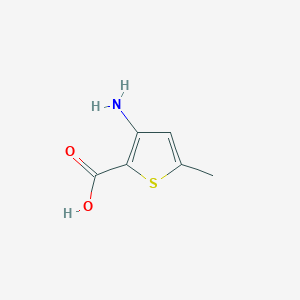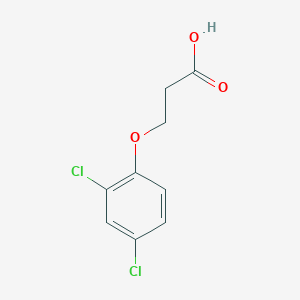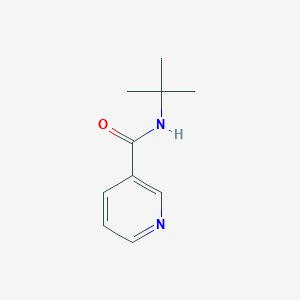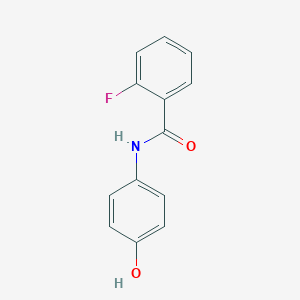
2-fluoro-N-(4-hydroxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(4-hydroxyphenyl)benzamide, also known as FHBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzamide and has a fluorine atom and a hydroxyl group attached to the benzene ring. FHBA has been shown to exhibit various biological activities, making it a promising candidate for use in various laboratory experiments.
Wirkmechanismus
2-fluoro-N-(4-hydroxyphenyl)benzamide has been shown to inhibit the activity of PTPs by binding to the catalytic site of the enzyme. PTPs are enzymes that regulate the activity of various signaling pathways in the body, and their dysregulation has been linked to various diseases, including cancer and diabetes. 2-fluoro-N-(4-hydroxyphenyl)benzamide's ability to inhibit PTPs makes it a potential therapeutic agent for the treatment of these diseases.
Biochemische Und Physiologische Effekte
2-fluoro-N-(4-hydroxyphenyl)benzamide has been shown to exhibit various biochemical and physiological effects. In addition to its PTP inhibitory activity, 2-fluoro-N-(4-hydroxyphenyl)benzamide has been shown to activate PPARγ, a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism. 2-fluoro-N-(4-hydroxyphenyl)benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-fluoro-N-(4-hydroxyphenyl)benzamide in laboratory experiments is its ability to selectively inhibit PTPs. This allows researchers to study the effects of PTP inhibition on various signaling pathways in the body. However, one limitation of using 2-fluoro-N-(4-hydroxyphenyl)benzamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-fluoro-N-(4-hydroxyphenyl)benzamide. One area of research is the development of 2-fluoro-N-(4-hydroxyphenyl)benzamide-based therapeutics for the treatment of cancer and other diseases. Another area of research is the study of 2-fluoro-N-(4-hydroxyphenyl)benzamide's effects on other signaling pathways in the body, which may lead to the discovery of new drug targets. Additionally, the development of new synthesis methods for 2-fluoro-N-(4-hydroxyphenyl)benzamide may improve its availability for use in laboratory experiments.
Synthesemethoden
The synthesis of 2-fluoro-N-(4-hydroxyphenyl)benzamide involves the reaction of 2-fluorobenzoic acid with 4-aminophenol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 2-fluoro-N-(4-hydroxyphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-(4-hydroxyphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including inhibition of protein tyrosine phosphatases (PTPs) and activation of peroxisome proliferator-activated receptor gamma (PPARγ). These activities make 2-fluoro-N-(4-hydroxyphenyl)benzamide a promising candidate for use in drug discovery and development.
Eigenschaften
CAS-Nummer |
198879-79-7 |
|---|---|
Produktname |
2-fluoro-N-(4-hydroxyphenyl)benzamide |
Molekularformel |
C13H10FNO2 |
Molekulargewicht |
231.22 g/mol |
IUPAC-Name |
2-fluoro-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H10FNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17) |
InChI-Schlüssel |
AKKFSDWDYOTCTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




